2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
Description
2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinyl group, and a triazinyl group
Properties
Molecular Formula |
C21H21FN8O3 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C21H21FN8O3/c22-15-4-6-16(7-5-15)24-19-25-20(27-21(26-19)29-10-2-1-3-11-29)28-23-13-14-12-17(30(32)33)8-9-18(14)31/h4-9,12-13,31H,1-3,10-11H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
IBMITUZMADBVBV-YDZHTSKRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines from nitro groups.
Scientific Research Applications
2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the triazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{4-[(4-CHLOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
- 2-[(E)-(2-{4-[(4-BROMOPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
